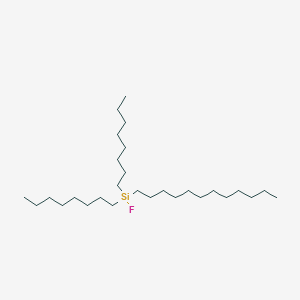
2-(Hexadecanoylamino)ethyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Hexadecanoylamino)ethyl acetate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often used in fragrances and flavorings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexadecanoylamino)ethyl acetate typically involves the esterification of hexadecanoic acid (palmitic acid) with 2-aminoethanol, followed by acetylation. The reaction can be carried out under acidic or basic conditions, with common reagents including sulfuric acid or sodium hydroxide as catalysts. The process generally involves heating the reactants to facilitate the esterification and acetylation reactions.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis. This method uses microwave irradiation to accelerate the reaction, reducing the time required and increasing the yield. The use of non-solvent conditions and catalysts like calcium oxide can further enhance the efficiency of the process .
化学反応の分析
Types of Reactions
2-(Hexadecanoylamino)ethyl acetate can undergo several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield hexadecanoic acid and 2-aminoethanol.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to produce the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Various nucleophiles under suitable conditions.
Major Products
Hydrolysis: Hexadecanoic acid and 2-aminoethanol.
Reduction: The corresponding alcohol.
Substitution: Depending on the nucleophile used, different substituted products can be formed.
科学的研究の応用
2-(Hexadecanoylamino)ethyl acetate has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Investigated for its potential role in cell membrane studies due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems, leveraging its ability to interact with lipid membranes.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
作用機序
The mechanism of action of 2-(Hexadecanoylamino)ethyl acetate involves its interaction with lipid membranes. The compound’s long hydrophobic tail allows it to integrate into lipid bilayers, while the hydrophilic head interacts with the aqueous environment. This amphiphilic nature enables it to act as a surfactant, reducing surface tension and facilitating the formation of micelles and other structures. These properties are crucial for its applications in drug delivery and cosmetics .
類似化合物との比較
Similar Compounds
Ethyl acetate: A simple ester with a shorter carbon chain, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.
Isopropyl butyrate: An ester with similar applications in the fragrance industry.
Uniqueness
2-(Hexadecanoylamino)ethyl acetate is unique due to its long-chain fatty acid derivative, which imparts distinct properties such as enhanced hydrophobicity and the ability to interact with lipid membranes. This makes it particularly useful in applications requiring amphiphilic compounds, such as surfactants and drug delivery systems .
特性
CAS番号 |
2495-72-9 |
|---|---|
分子式 |
C20H39NO3 |
分子量 |
341.5 g/mol |
IUPAC名 |
2-(hexadecanoylamino)ethyl acetate |
InChI |
InChI=1S/C20H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(23)21-17-18-24-19(2)22/h3-18H2,1-2H3,(H,21,23) |
InChIキー |
KNZOGQPUJYKSAA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)NCCOC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


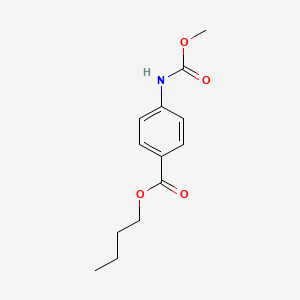
![Bicyclo[2.2.1]heptane-2,2,3,3-tetracarbonitrile](/img/structure/B14741362.png)

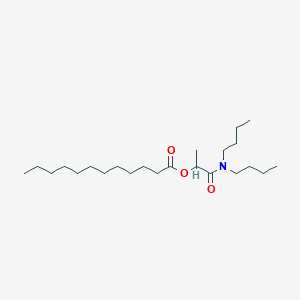
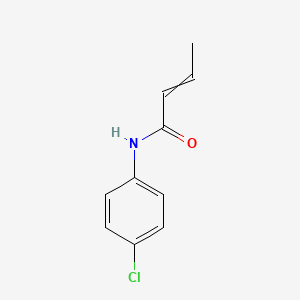

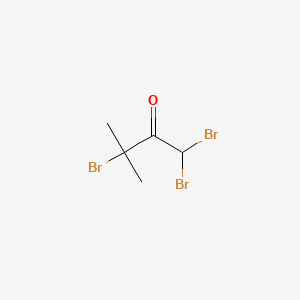
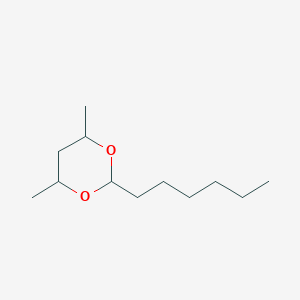
![(4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)arsonic acid](/img/structure/B14741404.png)

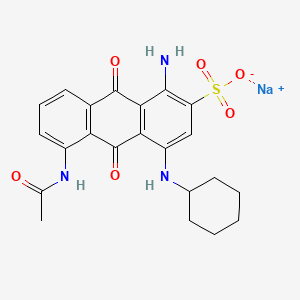
![5-[3-(Octylsulfanyl)propyl]-2H-1,3-benzodioxole](/img/structure/B14741427.png)
![3-(Benzylamino)-4-[2-(2-fluorophenyl)-1,3-dithian-2-yl]cyclobut-3-ene-1,2-dione](/img/structure/B14741430.png)
